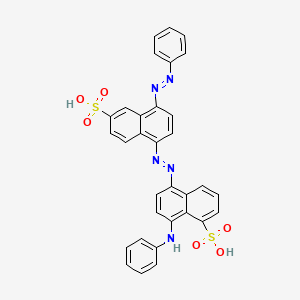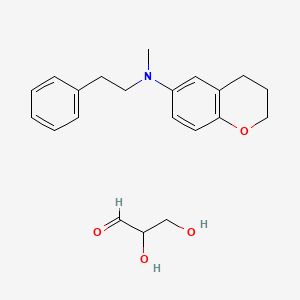![molecular formula C6H10B10S B13756594 1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]- CAS No. 62906-36-9](/img/structure/B13756594.png)
1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) is a chemical compound with the molecular formula C₆H₂₀B₁₀S. It is a member of the carborane family, which are clusters composed of boron, carbon, and hydrogen atoms. These compounds are known for their thermal stability and unique structural properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) typically involves the reaction of decaborane with propylthiol in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Substitution reactions involve replacing the propylthio group with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carborane derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to be used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Medicine: Its stability and ability to form stable complexes with various metals make it useful in drug delivery systems and radiopharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) exerts its effects involves its ability to form stable complexes with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells while sparing healthy tissue. The molecular pathways involved include the formation of boron-hydrogen bonds and the subsequent release of alpha particles during neutron capture .
Comparison with Similar Compounds
1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) can be compared with other carborane derivatives such as:
1-[(Methylthio)methyl]-1,2-dicarbadodecaborane(12): Similar in structure but with a methylthio group instead of a propylthio group, leading to different reactivity and applications.
1-[(Ethylthio)methyl]-1,2-dicarbadodecaborane(12):
1-[(Butylthio)methyl]-1,2-dicarbadodecaborane(12): The butylthio group provides different steric and electronic effects, influencing its behavior in chemical reactions.
These comparisons highlight the uniqueness of 1-[(Propylthio)methyl]-1,2-dicarbadodecaborane(12) in terms of its specific functional group and the resulting properties and applications.
Properties
CAS No. |
62906-36-9 |
|---|---|
Molecular Formula |
C6H10B10S |
Molecular Weight |
222.3 g/mol |
InChI |
InChI=1S/C6H10B10S/c1-2-3-17-4-6-5(7-11-9-6)8-12-14-16-15-13-10-6/h5H,2-4H2,1H3 |
InChI Key |
DHAAROCUCBUVDR-UHFFFAOYSA-N |
Canonical SMILES |
[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



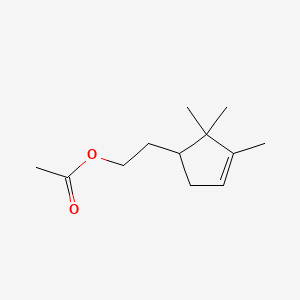



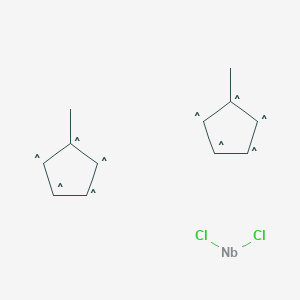
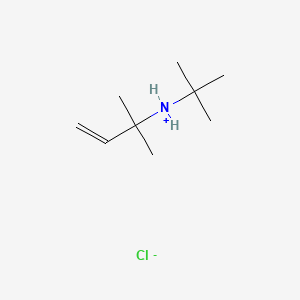
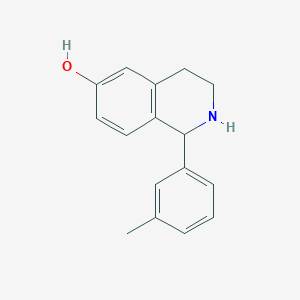
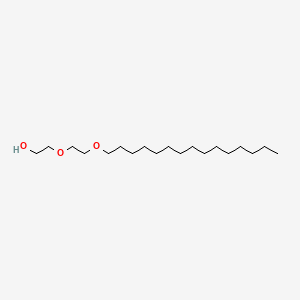

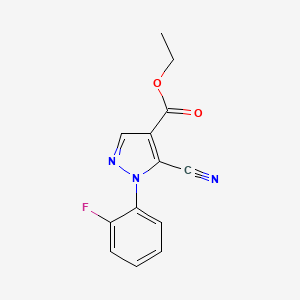
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
